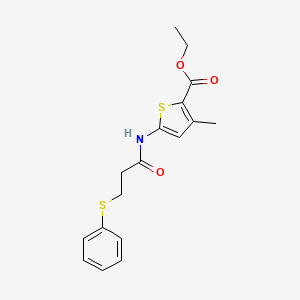

Ethyl 3-methyl-5-(3-(phenylthio)propanamido)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-methyl-5-(3-phenylsulfanylpropanoylamino)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S2/c1-3-21-17(20)16-12(2)11-15(23-16)18-14(19)9-10-22-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKPDVWMYXAKDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)CCSC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-methyl-5-(3-(phenylthio)propanamido)thiophene-2-carboxylate is a compound belonging to the thiophene family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant research findings and data.

- Molecular Formula : C17H19NO3S2

- Molecular Weight : 349.46 g/mol

- CAS Number : 477568-01-7

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. The compound has shown effectiveness against various bacterial strains and fungi.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

Research indicates that derivatives of thiophene compounds exhibit antimicrobial activity comparable to standard antibiotics such as ampicillin and gentamicin. For instance, compounds with similar structures have demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

The potential antiviral effects of thiophene derivatives have also been explored. This compound has been investigated for its efficacy against viral infections.

Studies suggest that certain thiophene derivatives can inhibit viral replication effectively, showcasing their potential as antiviral agents. The structure-activity relationship (SAR) indicates that modifications on the thiophene ring can enhance antiviral potency .

Anticancer Activity

Emerging research has also pointed to the anticancer properties of thiophene derivatives. This compound has been evaluated in various cancer cell lines.

The compound's ability to induce apoptosis in cancer cells has been a focal point of investigation, with results indicating significant cytotoxic effects against multiple cancer types .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various thiophene derivatives, including this compound, demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The findings suggested that the phenylthio group enhances antimicrobial action compared to other functional groups .

- Antiviral Screening : In vitro studies assessing the antiviral activity against HCV showed that modifications in the thiophene structure could lead to improved IC50 values, indicating a promising avenue for developing new antiviral agents .

- Anticancer Research : A recent investigation into the anticancer properties revealed that this compound exhibited substantial growth inhibition in MCF-7 cells, suggesting its potential role in cancer therapy .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

Ethyl 3-methyl-5-(3-(phenylthio)propanamido)thiophene-2-carboxylate serves as a key intermediate in synthesizing novel therapeutic agents. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing drugs aimed at treating neurological disorders and other diseases.

Case Study: Neurological Disorders

Research has indicated that derivatives of this compound exhibit promising activity against conditions like Alzheimer's and Parkinson's disease. For instance, compounds based on this structure have been shown to inhibit specific enzymes involved in neurodegeneration, enhancing cognitive function in preclinical models .

Agricultural Chemistry

2.1 Agrochemical Development

In agricultural chemistry, this compound is explored for its potential as a pesticide or herbicide. Its efficacy in targeting pests while minimizing environmental impact positions it as a sustainable alternative to traditional agrochemicals.

Case Study: Pest Control

A study demonstrated that formulations containing this compound significantly reduced pest populations in controlled environments without adversely affecting non-target species, suggesting its potential for integrated pest management strategies .

Material Science

3.1 Advanced Materials

This compound is also being investigated for its role in developing advanced materials, particularly conductive polymers. The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics and photovoltaics.

Case Study: Conductive Polymers

Research has shown that incorporating this compound into polymer matrices can enhance electrical conductivity and stability, making these materials ideal for use in flexible electronic devices .

Biochemical Research

4.1 Enzyme Interaction Studies

In biochemical research, this compound aids in studying enzyme interactions and metabolic pathways. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and mechanisms more effectively.

Case Study: Metabolic Pathways

In a study examining the metabolism of xenobiotics, this compound was used to trace metabolic pathways, providing insights into how certain drugs are processed in the body .

Analytical Chemistry

5.1 Detection Methods

The compound is utilized in developing analytical methods for detecting thiophene derivatives in various samples. Its chemical properties enable high sensitivity and specificity in analytical assays.

Case Study: Quantitative Analysis

A recent publication highlighted the use of this compound in high-performance liquid chromatography (HPLC) methods for quantifying thiophene derivatives in environmental samples, demonstrating its utility in environmental monitoring .

Comparison with Similar Compounds

Comparison with Similar Thiophene-2-carboxylate Derivatives

Structural Analogues and Key Differences

The following table summarizes structurally related ethyl thiophene-2-carboxylate derivatives, highlighting substituent variations and properties inferred from evidence:

Substituent-Driven Functional Differences

Phenylthio vs. Methylthio Groups

- This could improve membrane permeability in drug candidates .

- Methylthio derivatives (e.g., CAS 116170-84-4) are more electron-rich, favoring nucleophilic aromatic substitution reactions .

Amide Linkage Variations

- In contrast, 2-phenoxybenzamido (CAS 730255-35-3) creates a rigid, planar structure, likely influencing binding specificity in enzyme inhibition .

Chlorinated vs. Non-Chlorinated Derivatives

- The chloropropanamido group in CAS 1955531-45-9 increases electrophilicity, making it reactive toward nucleophiles (e.g., in cross-coupling reactions) .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 3-methyl-5-(3-(phenylthio)propanamido)thiophene-2-carboxylate, and what experimental conditions are critical?

The synthesis typically involves multi-step reactions, including thiophene core formation via the Gewald reaction (condensation of ethyl acetoacetate, sulfur, and an amine derivative) followed by functionalization. For example, palladium-catalyzed cross-coupling or amidation steps may introduce the 3-(phenylthio)propanamido group . Key parameters include:

- Temperature control : Reflux conditions (e.g., 80–100°C in ethanol) to ensure intermediate stability .

- Catalyst selection : Palladium catalysts for coupling reactions or thiophosgene for isothiocyanate formation .

- Purification : Column chromatography or recrystallization to isolate high-purity products .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Standard techniques include:

- NMR spectroscopy : To verify substituent positions (e.g., thiophene ring protons at δ 6.5–7.5 ppm) and amide bond formation .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .

- X-ray crystallography : For unambiguous structural determination, using software like SHELXL for refinement .

- HPLC or TLC : To assess purity (>95%) and monitor reaction progress .

Q. What are the typical chemical reactions or derivatization pathways for this compound?

The thiophene core and amide group enable:

- Hydrolysis : Ester-to-carboxylic acid conversion under acidic/basic conditions .

- Nucleophilic substitution : Replacement of the phenylthio group with other nucleophiles (e.g., amines) .

- Cross-coupling : Suzuki or Sonogashira reactions to modify the arylthio moiety .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly in scaling up?

Optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF or THF) improve coupling efficiency for bulky substituents .

- Catalyst loading : Reducing Pd catalyst to 0.5–1 mol% minimizes cost without compromising yield .

- Flow chemistry : Continuous reactors enhance reproducibility and scalability for multi-step syntheses .

- In-line analytics : Real-time FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. How should contradictory structural data (e.g., NMR vs. crystallography) be resolved?

Discrepancies often arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects. Methodological approaches include:

Q. What computational tools are recommended for studying this compound’s interaction with biological targets?

Advanced modeling approaches include:

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes/receptors .

- MD simulations : GROMACS for assessing stability of ligand-target complexes over time .

- QSAR models : Correlate substituent electronic properties (Hammett constants) with bioactivity data .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

Structure-activity relationship (SAR) studies reveal:

- Phenylthio group : Enhances lipophilicity, improving membrane permeability but potentially reducing solubility .

- Amide substituents : Electron-withdrawing groups (e.g., nitro) increase electrophilicity, enhancing enzyme inhibition .

- Thiophene methylation : Steric effects may block metabolic degradation, prolonging half-life .

Q. What experimental strategies are used to elucidate the mechanism of action in biological systems?

Key methodologies include:

- Enzyme inhibition assays : Measure IC50 values against targets (e.g., HDACs or kinases) using fluorogenic substrates .

- Cellular imaging : Fluorescence tagging (e.g., FITC conjugates) to track intracellular localization .

- Proteomics : SILAC or TMT labeling to identify differentially expressed proteins post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.